Propylene glycol isoceteth-3 acetate is a chemical compound classified as an acetic acid ester of a propylene glycol ether, specifically derived from isocetyl alcohol. This compound is utilized primarily in the cosmetic and personal care industries due to its properties as an emulsifying agent and conditioning agent. Its structure allows it to function effectively in formulations that require stability and moisture retention.
The compound is synthesized from propylene glycol and isocetyl alcohol, with its chemical structure denoted by the CAS number 93385-43-6. It falls under the category of surfactants and emulsifiers, which are crucial in formulating various cosmetic products such as creams, lotions, and hair care items. The Environmental Working Group (EWG) classifies it as having low toxicity concerns, although it is subject to certain restrictions regarding potential contamination from impurities like ethylene oxide and 1,4-dioxane .
The synthesis of propylene glycol isoceteth-3 acetate typically involves a transesterification reaction where isocetyl alcohol reacts with propylene glycol in the presence of an acid catalyst. This method allows for the efficient production of the acetate ester by facilitating the exchange of the acyl group between the reactants.
The molecular formula for propylene glycol isoceteth-3 acetate can be represented as follows:
The structural representation includes a long hydrophobic hydrocarbon chain derived from isocetyl alcohol, linked to a hydrophilic propylene glycol moiety through an acetate functional group. This amphiphilic nature contributes to its effectiveness as an emulsifier in cosmetic formulations .
Propylene glycol isoceteth-3 acetate can participate in various chemical reactions typical of esters:
These reactions are crucial for modifying the properties of formulations, allowing for customization based on desired characteristics such as viscosity or solubility .
The mechanism of action for propylene glycol isoceteth-3 acetate primarily revolves around its role as an emulsifier:
This dual functionality makes it valuable in products aimed at improving skin texture and moisture levels while ensuring product stability over time .
These properties make propylene glycol isoceteth-3 acetate suitable for a wide range of cosmetic formulations without compromising efficacy or safety .
Propylene glycol isoceteth-3 acetate finds extensive application in various sectors:
Its versatility stems from its ability to enhance product texture while providing stability against separation, making it a preferred choice among formulators in personal care industries .
Propylene glycol isoceteth-3 acetate is a synthetic ester with a complex branched architecture. Its molecular structure integrates three key components:
Two primary molecular formulas are reported in literature:
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Appearance | Clear, white to pale yellow viscous liquid | [3] [10] |
| Solubility in Water | 0.0001322 mg/L at 25°C (estimated) | [5] |
| XLogP3-AA | 8.80–9.10 (high lipophilicity) | [5] |
| Functionality | Dual-acting emulsifier & skin conditioner | [3] [8] |
The compound's low water solubility and high octanol-water partition coefficient (LogP) explain its efficacy in oil-phase stabilization and pigment wetting in cosmetics [3] [5]. Its "blooming" characteristic enables uniform pigment dispersion in foundations by reducing interfacial tension [3].
Industrial synthesis employs transesterification between propylene glycol isoceteth-3 and acetyl donors (e.g., ethyl acetate), catalyzed by alkaline earth metal oxides:
Step 1: EthoxylationIsocetyl alcohol (C16H33OH) reacts with 3 equivalents ethylene oxide under pressure to form isoceteth-3:$$\ce{C16H33OH + 3(CH2CH2O) -> C16H33(OCH2CH2)3OH}$$
Step 2: PropoxylationIsoceteth-3 couples with propylene oxide to generate propylene glycol isoceteth-3:$$\ce{C16H33(OCH2CH2)3OH + CH3CHCH2O -> C16H33(OCH2CH2)3OCH2CH(CH3)OH}$$
Step 3: AcetylationEsterification with acetic acid/anhydride or transesterification with ethyl acetate yields the final product [6] [10]:$$\ce{C16H33(OCH2CH2)3OCH2CH(CH3)OH + CH3COOC2H5 ->[\text{CaO}] C16H33(OCH2CH2)3OCH2CH(CH3)OC(O)CH3 + C2H5OH}$$
Table 2: Industrial Synthesis Parameters
| Parameter | Optimal Conditions | Catalyst System |
|---|---|---|
| Temperature | 120–180°C | CaO (2–5 wt%) |
| Reaction Time | 4–8 hours | [6] |
| Esterification Agent | Ethyl acetate or acetic anhydride | [6] |
| Selectivity | >95% (GC-monitored) | [6] |
Calcium oxide (CaO) is preferred for its low cost, minimal byproduct generation, and ease of removal post-reaction. The catalyst is filtered after refluxing, yielding a crude product that is purified via vacuum distillation [6].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: